molecular formula C29H26ClNO B1386883 (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline CAS No. 1040351-42-5

(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline

Cat. No. B1386883
M. Wt: 440 g/mol
InChI Key: LOMMSDDMLICVMB-XNTDXEJSSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, new applications, or new reactions.


properties

IUPAC Name

7-chloro-2-[(E)-2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMSDDMLICVMB-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657927
Record name 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline

CAS RN

1040351-42-5, 168214-67-3
Record name (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo(C)oxepin-3-yl)styryl)-7-chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040351425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-benzo[c]oxepin-3-yl)-phenyl]-vinyl}-quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-2-(3-(1,1-DIMETHYL-1,3,4,5-TETRAHYDROBENZO(C)OXEPIN-3-YL)STYRYL)-7-CHLOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZZT672H7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline
Reactant of Route 2
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline
Reactant of Route 3
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline
Reactant of Route 4
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline
Reactant of Route 5
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline
Reactant of Route 6
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline

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